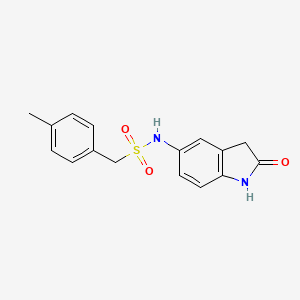

N-(2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(4-methylphenyl)-N-(2-oxo-1,3-dihydroindol-5-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-11-2-4-12(5-3-11)10-22(20,21)18-14-6-7-15-13(8-14)9-16(19)17-15/h2-8,18H,9-10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQOMNHQTRNJFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide typically involves the reaction of 2-oxoindoline with p-tolylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes or interfering with metabolic pathways. The compound might bind to a specific enzyme’s active site, blocking its activity and leading to the desired therapeutic effect.

Comparison with Similar Compounds

Research Findings and Implications

- Structure-Activity Relationships (SAR) :

- Synthetic Feasibility : The synthesis of 3-chloro-N-phenyl-phthalimide () underscores the importance of high-purity intermediates for complex sulfonamide derivatives, a consideration applicable to the target compound .

Biological Activity

N-(2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide is a synthetic organic compound belonging to the class of sulfonamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. Its structural characteristics, including an indolinone core and a methanesulfonamide group, suggest a multifaceted mechanism of action that may contribute to its therapeutic efficacy.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 334.39 g/mol. The compound features:

- Indolinone Core : A bicyclic structure known for various biological activities.

- Tolyl Group : Enhances lipophilicity, improving membrane permeability.

- Methanesulfonamide Moiety : Plays a crucial role in enzyme inhibition.

This unique combination of structural elements is believed to facilitate interactions with specific biological targets, including enzymes and receptors.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Sulfonamides typically inhibit the activity of enzymes by mimicking natural substrates, thereby blocking the active site. This mechanism disrupts essential biochemical pathways in microorganisms or cancer cells, making it a candidate for further investigation in cancer therapies and treatments for fibrotic diseases.

Anticancer Properties

Studies have shown that compounds similar to this compound can inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling. The ability to modulate kinase activity also suggests potential applications in treating diseases associated with dysregulated signaling pathways .

Case Study: Antiproliferative Activity

In a recent evaluation involving various indolinone derivatives, compounds were tested against breast cancer cell lines (MCF-7 and MDA-MB-468). The results indicated notable antiproliferative activity, with specific compounds exhibiting cytotoxicity that warrants further investigation . Molecular docking simulations revealed binding affinities to topoisomerase I (TOPO I), a critical target in cancer treatment .

Comparative Biological Activity

A comparative analysis of related compounds reveals distinct biological profiles:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| N-(1-methyl-2-oxoindolin-5-yl)-1-(m-tolyl)methanesulfonamide | Indolinone core with methyl substitution | Antimicrobial and anticancer properties |

| N-(1-ethyl-2-oxoindolin-5-yl)-1-(m-tolyl)methanesulfonamide | Ethyl substitution on indolinone | Potential MMP inhibition |

These comparisons highlight the influence of structural variations on biological activity, emphasizing the importance of further research into these derivatives.

The precise mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : By mimicking natural substrates, it inhibits enzymes critical for cellular functions.

- Signal Transduction Modulation : It may alter kinase activity, impacting signaling pathways involved in cell proliferation and survival.

- Antiproliferative Effects : The compound's ability to disrupt cancer cell growth through direct interaction with molecular targets contributes to its anticancer potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.